2-Fluoro-6-morpholinoaniline

Catalog No.
S1789461
CAS No.
179900-22-2
M.F
C10H13FN2O
M. Wt
196.225
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-6-morpholinoaniline

CAS Number

179900-22-2

Product Name

2-Fluoro-6-morpholinoaniline

IUPAC Name

2-fluoro-6-morpholin-4-ylaniline

Molecular Formula

C10H13FN2O

Molecular Weight

196.225

InChI

InChI=1S/C10H13FN2O/c11-8-2-1-3-9(10(8)12)13-4-6-14-7-5-13/h1-3H,4-7,12H2

InChI Key

DKJPNLUATRWTLB-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C(=CC=C2)F)N

Synonyms

2-Fluoro-6-morpholinoaniline

Antibacterial Properties

Field: Medicinal Chemistry and Microbiology:

    Summary: 2-Fluoro-6-morpholinoaniline has been synthesized and screened for its in vitro antibacterial properties against gram-negative and gram-positive bacterial strains.

    Methods: The compound was synthesized through nucleophilic substitution of 3,4-difluoronitrobenzene with morpholine, followed by reduction of the nitro group. The antibacterial activity was evaluated using minimum inhibitory concentration (MIC) assays.

    Results: Compounds 8d, 8i, 8j, and 8l exhibited significant antibacterial activity. Compound 8d was most effective against (MIC = 114 ± 0.48 µg/mL), while 8l showed potency against (MIC = 75 ± 0.81 µg/mL).

Intermediate for Linezolid

Field: Pharmaceutical Chemistry:

2-Fluoro-6-morpholinoaniline is a fluorinated derivative of aniline characterized by the presence of a morpholine ring. This compound exhibits unique chemical properties due to the combination of the fluorine atom and the morpholine structure, which influence its reactivity and biological activity. The molecular formula for 2-Fluoro-6-morpholinoaniline is C10_{10}H12_{12}F1_{1}N2_{2}O, and it has a boiling point of approximately 333.1±42.0 °C.

Due to the lack of specific research on 2-Fluoro-6-morpholinoaniline, it's crucial to handle it with caution assuming potential hazards:

  • Unknown Toxicity: Treat it as potentially toxic until proper testing is done. Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling.
  • Potential Skin and Eye Irritant: Amines and fluorinated compounds can be irritating to skin and eyes. Avoid contact.
  • Potential Respiratory Irritant: Inhalation of dust or vapors should be avoided.

  • Oxidation: The compound can be oxidized to yield quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction processes can convert nitro groups to amines or reduce other functional groups, often using iron powder or ammonium chloride as reducing agents.
  • Substitution: The fluorine atom and the morpholine ring can participate in nucleophilic substitution reactions, typically employing nucleophiles like sodium methoxide or potassium tert-butoxide.

The primary products formed from these reactions depend on specific reagents and conditions, with oxidation potentially yielding quinones and reduction producing various amine derivatives.

2-Fluoro-6-morpholinoaniline has demonstrated significant biological activity, particularly as an inhibitor of the DNA gyrase enzyme. This inhibition disrupts bacterial DNA replication pathways, leading to cell death in susceptible bacterial strains. The compound's mechanism of action suggests that it binds to the DNA gyrase enzyme, thereby preventing its normal function.

Research indicates that related compounds exhibit antibacterial properties, making them valuable in the development of new antimicrobial agents .

The synthesis of 2-Fluoro-6-morpholinoaniline typically involves:

  • Substitution Reaction: A common method includes reacting 1,2-difluoro-4-nitrobenzene with morpholine under neat conditions.
  • Reduction: Following the substitution, the nitro group is reduced to an amine using appropriate reducing agents.

Industrial production may utilize optimized synthetic routes for higher yields and efficiency, incorporating techniques such as continuous flow reactors and advanced purification methods.

2-Fluoro-6-morpholinoaniline finds applications across various fields:

  • Chemistry: It serves as a versatile scaffold for synthesizing more complex molecules.
  • Biology: The compound is used in studies involving enzyme interactions and protein binding.
  • Industry: It is utilized in producing dyes, pigments, and other industrial chemicals.

Studies on 2-Fluoro-6-morpholinoaniline have focused on its interactions with biological targets, particularly its binding affinity to the DNA gyrase enzyme. The compound's ability to inhibit this enzyme highlights its potential as an antibacterial agent. Further research into its cellular effects and biochemical pathways is ongoing to better understand its therapeutic potential and safety profile .

Several compounds share structural similarities with 2-Fluoro-6-morpholinoaniline:

Compound NameDescriptionUnique Features
3-Fluoro-4-morpholinoanilineAn intermediate in the synthesis of the antibiotic drug linezolidDifferent substitution pattern affecting activity
2-FluoroanilineA simpler fluorinated aniline derivativeLacks morpholine ring; different chemical properties
N-(1-(3-Fluoro-4-morpholinoaniline)-1H-tetrazol-5-yl) amidesExhibits significant antibacterial activityContains tetrazole moiety enhancing biological activity

Uniqueness: 2-Fluoro-6-morpholinoaniline is unique due to its combination of a fluorine atom and a morpholine ring, which confer distinct chemical reactivity and biological properties compared to similar compounds. Its specific mode of action against bacterial DNA gyrase also sets it apart in terms of potential therapeutic applications .

XLogP3

1.1

Dates

Modify: 2024-04-14

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